1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid 1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16189461
InChI: InChI=1S/C9H8FNO2/c10-7-6(2-1-5-11-7)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13)
SMILES:
Molecular Formula: C9H8FNO2
Molecular Weight: 181.16 g/mol

1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC16189461

Molecular Formula: C9H8FNO2

Molecular Weight: 181.16 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid -

Specification

Molecular Formula C9H8FNO2
Molecular Weight 181.16 g/mol
IUPAC Name 1-(2-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C9H8FNO2/c10-7-6(2-1-5-11-7)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13)
Standard InChI Key VVMRIBDQBYDYHR-UHFFFAOYSA-N
Canonical SMILES C1CC1(C2=C(N=CC=C2)F)C(=O)O

Introduction

1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of cyclopropane carboxylic acids, characterized by a cyclopropane ring attached to a carboxylic acid functional group and a fluorinated pyridine moiety. The presence of the fluorine atom enhances the compound's biological activity and lipophilicity, making it a subject of interest in pharmaceutical research.

Chemical Reactivity

The chemical reactivity of 1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can undergo typical reactions such as esterification and amidation. Additionally, cyclopropane derivatives often undergo ring-opening reactions under specific conditions, leading to various products depending on the reaction environment.

Synthesis

The synthesis of 1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid typically involves several key steps that require careful control of reaction conditions to optimize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance reaction efficiency and minimize by-products.

Potential Applications

1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid has potential applications in various fields, particularly in medicinal chemistry. The fluorinated pyridine moiety may enhance binding affinity due to increased lipophilicity and electronic effects, which are crucial in drug design. This compound is involved in several chemical reactions that utilize organic solvents and may require catalysts like palladium or platinum to facilitate transformations.

Mechanism of Action

The mechanism of action for 1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid primarily relates to its interaction with biological targets, potentially including receptors involved in neurological pathways. The fluorinated pyridine moiety may enhance binding affinity due to increased lipophilicity and electronic effects, which are crucial in drug design.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid. For example:

Compound NameStructure DescriptionUnique Features
1-(5-Fluoropyridin-2-YL)cyclopropane-1-carboxylic acidSimilar cyclopropane structure with different pyridine substitutionDifferent fluorine position may alter activity
2-(Pyridin-3-YL)cyclopropane-1-carboxylic acidContains a pyridine ring without fluorineLacks fluorine which may affect reactivity
1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acidChlorine substitution instead of fluorineDifferent halogen may influence biological activity

These compounds highlight the uniqueness of 1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid due to its specific combination of functional groups and substituents, which may lead to distinct biological activities and chemical properties.

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